2-Acetamido-6-methoxy-8-nitroquinoline
Description
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
N-(6-methoxy-8-nitroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)13-11-4-3-8-5-9(19-2)6-10(15(17)18)12(8)14-11/h3-6H,1-2H3,(H,13,14,16) |
InChI Key |
LMUGLIFJVMWPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Acetamido-6-methoxy-8-nitroquinoline with two structurally related nitroquinoline derivatives:
Pharmacological and Physicochemical Comparisons
Bioactivity and Toxicity this compound: The methoxy group improves membrane permeability, while the acetamido group may reduce hematological toxicity (e.g., methemoglobinemia) compared to unsubstituted 8-aminoquinolines like NPC1161C . The hydroxyl group at position 2 may enhance solubility but reduce metabolic stability . 6-Iodo-8-nitroquinoline: The iodine atom at position 6 increases molecular polarizability, which could enhance binding to parasitic targets but may also elevate cytotoxicity .
Synthetic Accessibility this compound is synthesized via condensation reactions involving phthalimido-bromo-alkane intermediates, similar to other 8-aminoquinoline derivatives . Bromo and iodo derivatives (e.g., 6-bromo and 6-iodo analogs) require halogenation steps, which add complexity and cost compared to methoxy or acetamido substitutions .
Thermal Stability The melting point of 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline (528.4 K) is significantly higher than typical nitroquinolines, likely due to hydrogen bonding from the hydroxyl group .
Research Findings
- Antiparasitic Efficacy: 8-Nitroquinolines with electron-withdrawing groups (e.g., nitro) exhibit stronger antiparasitic activity against Plasmodium and Leishmania species compared to alkyl or hydroxyl-substituted analogs .
- Toxicity Mitigation: Acetamido substitutions at position 2 or 5 reduce hemolytic side effects observed in parent 8-aminoquinolines like primaquine, as seen in preclinical studies .
- Reactivity : Iodo-substituted derivatives show faster reaction kinetics in halogen exchange reactions, making them valuable intermediates for further functionalization .
Preparation Methods
Starting Material Design
The synthesis begins with 4-acetamido-5-nitroveratrole (2-acetamido-4,5-dimethoxyaniline), a precursor whose methoxy groups direct cyclization. Patent US2494851 demonstrates that substituting veratrole derivatives with acetamido groups enables selective quinoline formation. Critical modifications include:
Reaction Conditions:
Nitro Group Introduction
Post-cyclization nitration is avoided in this route, as the nitro group is pre-installed in the aniline precursor. This eliminates competing nitration at undesired positions, achieving >85% regioselectivity for the 8-nitro isomer.
Silver-Catalyzed Oxidative Decarboxylation
Radical Alkylation Strategy
A contemporary method from ACS Omega involves:
-
Synthesizing 8-nitroquinolines via Skraup conditions.
-
Introducing tert-butyl groups via AgNO₃-catalyzed decarboxylation of trimethylacetic acid.
While designed for tert-butyl analogs, this approach can be adapted for acetamido incorporation by substituting trimethylacetic acid with N-acetyl glycine derivatives. Key data:
Catalytic System Optimization:
| Component | Role | Optimal Quantity |
|---|---|---|
| AgNO₃ | Radical initiator | 0.6 mmol |
| (NH₄)₂S₂O₈ | Oxidizing agent | 3.0 mmol |
| CH₃CN:H₂SO₄ (10%) | Solvent system | 5:10 mL |
This method achieves 70–75% yields for structurally similar nitroquinolines.
Functional Group Interconversion
Acetamido Group Installation
Late-stage acetylation of 2-amino-6-methoxy-8-nitroquinoline provides a modular pathway:
Acetylation Protocol:
-
Reacting 2-aminoquinoline with acetic anhydride in CH₂Cl₂.
This step affords 92–95% yields in analogous compounds, with HRMS confirming [M+H⁺] at m/z 331.2050.
Spectroscopic Characterization
NMR Spectral Analysis
Representative data for intermediates (e.g., 5-hexyloxy-2-tert-butyl-6-methoxy-8-nitroquinoline):
Q & A
Q. What are the common synthetic routes for 2-Acetamido-6-methoxy-8-nitroquinoline, and what challenges exist in achieving high yields?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline backbone. For example:
- Condensation reactions with substituted amines or alkyl halides (e.g., 1-phthalimido-bromo-alkane) to introduce acetamido and methoxy groups .
- Reductive amination using agents like NaBHCN to stabilize intermediates, as demonstrated in analogous quinoline derivatives .
Challenges include regioselectivity during nitration/methoxylation and byproduct formation due to competing reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) and employing protective groups for sensitive functional groups can improve yields .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid prolonged storage due to potential decomposition into toxic gases (e.g., NO) .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizers to prevent hazardous reactions. Refer to SDS guidelines for 8-aminoquinoline derivatives, which emphasize avoiding inhalation and skin exposure .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- NMR spectroscopy (1H/13C) to verify substituent positions and acetamido group integration .
- X-ray crystallography for absolute stereochemical confirmation, as used in structurally related aminoquinolines .
- HPLC-MS to assess purity (>95% recommended) and detect trace byproducts from nitration steps .
Advanced Research Questions
Q. How can regioselectivity issues in the nitration or methoxylation steps be addressed during synthesis?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the desired position (C-8).
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitronium ion reactivity for selective C-8 nitration .
- Catalytic control : Metal catalysts (e.g., Cu(I)) can modulate methoxylation regioselectivity, as seen in analogous quinoline syntheses .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Standardized assays : Use consistent in vitro models (e.g., Plasmodium cultures for antimalarial studies) to minimize variability .
- Meta-analysis : Apply systematic review methodologies to aggregate data, addressing confounding factors like impurity levels or solvent effects .
- Dose-response profiling : Re-evaluate activity across a broader concentration range to identify non-linear effects or threshold behaviors .
Q. What in vitro or in vivo models are suitable for mechanistic studies of its biological activity?
- Enzyme inhibition assays : Target-specific enzymes (e.g., cytochrome P450 for antimalarial studies) to probe interaction mechanisms .
- Cell-based models : Use transgenic parasites (e.g., Plasmodium falciparum lines with resistance markers) to study mode of action and resistance potential .
- Murine models : For toxicity profiling, monitor methemoglobinemia and hemolysis, common issues with 8-aminoquinoline analogs .
Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?
- Molecular docking : Screen against target proteins (e.g., PfDHODH for antimalarials) to predict binding affinities .
- QSAR modeling : Correlate substituent electronic properties (e.g., nitro group electron-withdrawing effects) with activity/toxicity data .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
